2-(4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetamide
Overview
Description
2-(4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetamide, also known as BPIA, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. BPIA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetamide as a protease inhibitor involves binding to the active site of the protease. This prevents the protease from cleaving its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects:
In addition to its role as a protease inhibitor, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetamide in lab experiments is its specificity as a protease inhibitor. It has been shown to selectively inhibit the activity of certain proteases, making it a valuable tool for studying the role of specific proteases in various biological processes. However, one limitation of using this compound is its relatively low potency compared to other protease inhibitors.
Future Directions
There are several potential future directions for research involving 2-(4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetamide. One area of interest is the development of more potent protease inhibitors based on the structure of this compound. Another potential direction is the use of this compound as a therapeutic agent for inflammatory diseases. Additionally, this compound could be used to study the role of proteases in various disease processes, such as cancer and Alzheimer's disease.
Scientific Research Applications
2-(4-tert-butyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetamide has been used in a variety of scientific research applications. One of its main uses is as a protease inhibitor. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This makes it a valuable tool for studying the role of proteases in various biological processes.
properties
IUPAC Name |
2-(4-tert-butyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-14(2,3)15(10-7-5-4-6-8-10)12(20)18(9-11(16)19)13(21)17-15/h4-8H,9H2,1-3H3,(H2,16,19)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNDBLBBNDXKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C(=O)N(C(=O)N1)CC(=O)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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